![molecular formula C27H46O2 B1258376 (8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20alpha-hydroxycholesterol is a cholestanoid.
Scientific Research Applications
Phenanthrenes and Biological Activities
Phenanthrenes are a group of plant secondary metabolites that have attracted significant interest due to their varied biological activities. A review covering the phytochemistry and pharmacology of naturally occurring phenanthrenes isolated between 2008 and 2016 highlights their potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The Orchidaceae family is a notable source of these compounds, with some phenanthrenes serving as chemotaxonomic markers for specific plant families. Denbinobin, in particular, has been identified as a compound with a novel mechanism of action, showing promise as a lead compound for anticancer agent development (Tóth, Hohmann, & Vasas, 2017).
Cyclopenta[c]phenanthrenes and Environmental Concerns
Cyclopenta[c]phenanthrenes (CP[c]Phs), a subset of cyclopenta-fused polycyclic aromatic hydrocarbons, are present in the environment and their cellular and tissue responses are of interest in risk assessment. The chemistry and biological activity of CP[c]Phs, including their environmental occurrence and synthesis methods, are reviewed to understand their potential as environmental hazards. Although CP[c]Phs are less potent than benzo[a]pyrene in inducing CYP1A gene expression in rainbow trout, they have shown mutagenic activity in the Ames test and exhibit genotoxic properties in vitro, suggesting that they should be considered in environmental risk assessments (Brzuzan, Góra, Luczynski, & Woźny, 2013).
properties
Product Name |
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20?,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
MCKLJFJEQRYRQT-UYAFMQFKSA-N |
Isomeric SMILES |
CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
synonyms |
(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



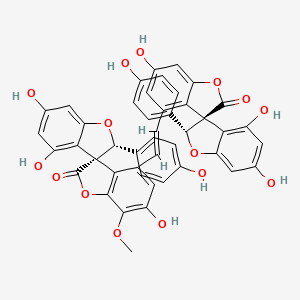
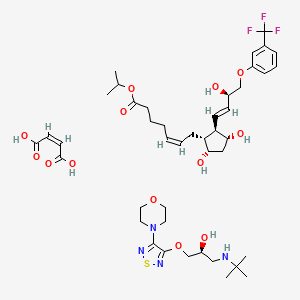
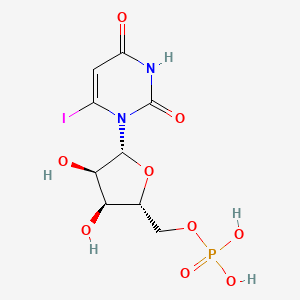
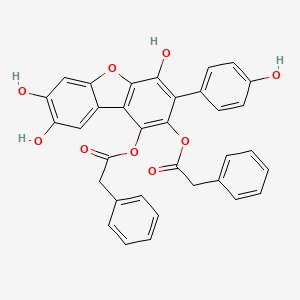
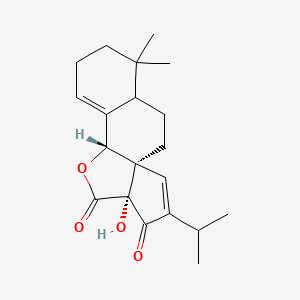
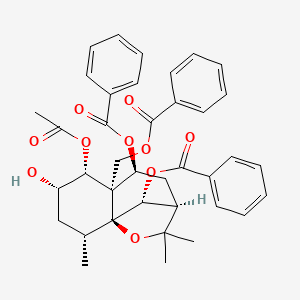
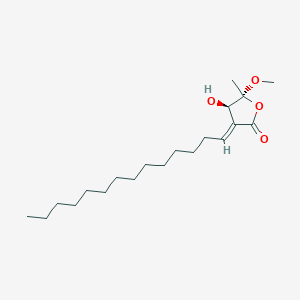
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)
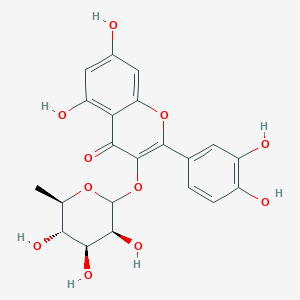
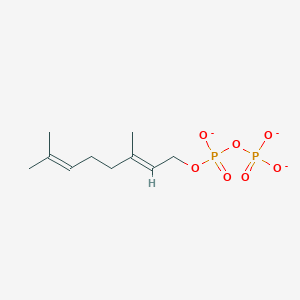
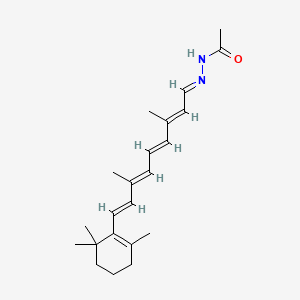
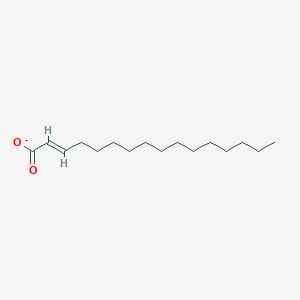
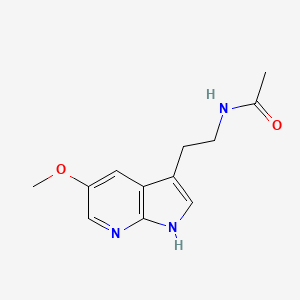
![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)